2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 3-methylthiophene-2-carboxylate
Description
This compound is a piperazine derivative featuring a 4-methoxyphenyl substituent on the piperazine ring and a 3-methylthiophene-2-carboxylate ester group linked via a 2-oxoethyl spacer. The piperazine core is a common pharmacophore in medicinal chemistry, often associated with receptor-binding properties, while the 4-methoxyphenyl group may enhance lipophilicity and metabolic stability.
Properties
IUPAC Name |
[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 3-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14-7-12-26-18(14)19(23)25-13-17(22)21-10-8-20(9-11-21)15-3-5-16(24-2)6-4-15/h3-7,12H,8-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKUBWIYLVYXMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 3-methylthiophene-2-carboxylate typically involves multi-step reactions starting from simple precursors. One common approach is to start with the preparation of key intermediates like methyl 4-iodobenzo[b]thiophene-2-carboxylate, followed by amidination and palladium-catalyzed coupling reactions. The reaction conditions often involve the use of specific solvents and catalysts to improve yield and selectivity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the thiophene ring to sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group to alcohols.
Substitution: Electrophilic or nucleophilic substitution on the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 3-methylthiophene-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including its use as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Structural Analogues and Key Variations
The compound shares structural motifs with several classes of piperazine derivatives, as highlighted in the evidence. Key comparison points include:
- Piperazine core : Present in all analogues, enabling interactions with biological targets.
- Aromatic substituents : Variations in the aromatic groups (e.g., methoxyphenyl, trifluoromethylphenyl) modulate electronic and steric properties.
- Linker and functional groups : Differences in ester, amide, or ketone linkages impact pharmacokinetics and target affinity.
Data Table: Comparative Analysis of Selected Analogues
Functional and Pharmacological Insights
- Quinoline Derivatives (): Compounds like C6 replace the thiophene ester with a quinoline-carbonyl group. The quinoline moiety may enhance π-π stacking interactions but reduce solubility compared to thiophene .
- Thiazole-Based Analogues () : Compound 13 features a thiazole ring linked via an acetamide group. The amide bond may improve metabolic stability over esters but reduce bioavailability due to higher polarity .
- The propanamide linker and sulfur atoms may contribute to cytotoxicity .
Biological Activity
The compound 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 3-methylthiophene-2-carboxylate is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to compile and analyze the existing literature regarding its biological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 372.47 g/mol. The structure features a piperazine moiety, which is often associated with various pharmacological activities, including anxiolytic, antidepressant, and antipsychotic effects.
Antimicrobial Activity
Research has indicated that compounds containing thiophene and piperazine structures exhibit notable antimicrobial properties. For instance, derivatives similar to the compound have been tested against various bacterial strains, showing moderate to good activity. A study demonstrated that several synthesized piperazine derivatives displayed significant antibacterial effects, particularly against Gram-positive bacteria .
Antidepressant and Anxiolytic Effects
The piperazine ring is known for its role in the modulation of neurotransmitter systems. Compounds with similar structures have been evaluated for their effects on serotonin and dopamine receptors, suggesting potential antidepressant and anxiolytic properties. For example, studies on related piperazine derivatives have shown their ability to inhibit serotonin reuptake, which is a common mechanism for antidepressants .
The proposed mechanism of action for compounds like This compound involves interaction with neurotransmitter receptors and enzymes such as fatty acid amide hydrolase (FAAH). Inhibition of FAAH may lead to increased levels of endocannabinoids, which are involved in pain regulation and mood stabilization .
Study on Antimicrobial Efficacy
In a study focusing on the synthesis of piperazine derivatives, it was found that certain modifications enhanced the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that substituents on the piperazine ring significantly influenced the biological activity of the compounds .
Evaluation of Neuropharmacological Effects
A pharmacological evaluation demonstrated that similar compounds exhibited anxiolytic effects in rodent models. These studies utilized behavioral assays such as the elevated plus maze and open field test to assess anxiety-like behaviors after administration of the compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
